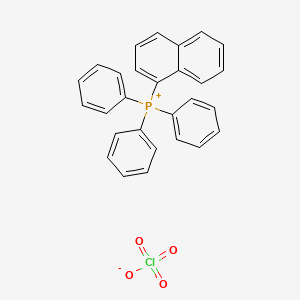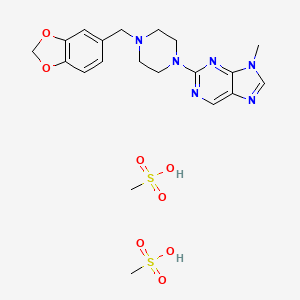
1-Cyclododecyl-3-(2-fluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclododecyl-3-(2-fluoroethyl)urea is a synthetic organic compound characterized by a cyclododecyl group attached to a urea moiety, with a 2-fluoroethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclododecyl-3-(2-fluoroethyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of cyclododecylamine with 2-fluoroethyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .
Industrial Production Methods: Industrial production of N-substituted ureas, including this compound, often employs scalable and catalyst-free methods. These methods focus on achieving high yields and chemical purity through simple filtration or extraction procedures. The use of potassium isocyanate in water is a notable example of an efficient and sustainable industrial process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclododecyl-3-(2-fluoroethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The urea moiety can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the urea group under mild conditions.
Major Products: The major products formed from these reactions include various substituted ureas and amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclododecyl-3-(2-fluoroethyl)urea has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-Cyclododecyl-3-(2-fluoroethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The 2-fluoroethyl group enhances its binding affinity to specific targets, leading to modulation of biological pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 1-Cyclododecyl-3-(cyclohexylmethyl)urea
- 1-Cyclododecyl-3-(2-ethylphenyl)urea
Comparison: 1-Cyclododecyl-3-(2-fluoroethyl)urea is unique due to the presence of the 2-fluoroethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and binding affinity, making it a valuable compound for various applications .
Properties
CAS No. |
33021-84-0 |
|---|---|
Molecular Formula |
C15H29FN2O |
Molecular Weight |
272.40 g/mol |
IUPAC Name |
1-cyclododecyl-3-(2-fluoroethyl)urea |
InChI |
InChI=1S/C15H29FN2O/c16-12-13-17-15(19)18-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H2,17,18,19) |
InChI Key |
ZFAQTCJYBFPXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


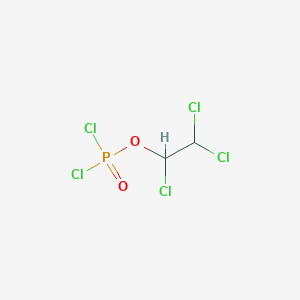
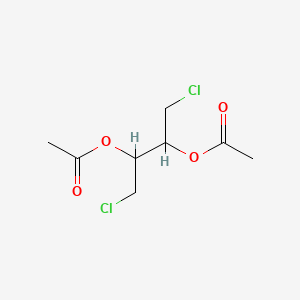
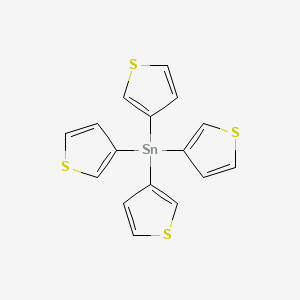
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)
![2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14688155.png)
![2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14688158.png)
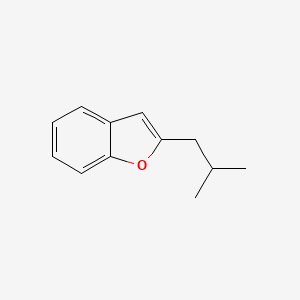
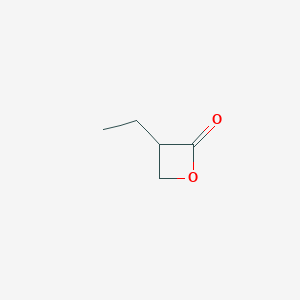
![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)
